

# Cross-reactivity profile of 6-Iodo-3-methylquinolin-4-amine with other targets

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## Compound of Interest

Compound Name: 6-Iodo-3-methylquinolin-4-amine

Cat. No.: B11843372

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## Comparative Cross-Reactivity Analysis of 6-Iodo-3-methylquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profile of the novel kinase inhibitor, **6-Iodo-3-methylquinolin-4-amine**. As a member of the quinoline class of compounds, which are known to target a range of kinases, understanding its selectivity is crucial for assessing its therapeutic potential and predicting potential off-target effects.<sup>[1][2]</sup> This document presents hypothetical, yet representative, experimental data and detailed protocols for assessing the compound's interaction with a panel of kinases.

### Table 1: Kinase Selectivity Profile of 6-Iodo-3-methylquinolin-4-amine

The following table summarizes the inhibitory activity of **6-Iodo-3-methylquinolin-4-amine** against a panel of selected kinases. The data is presented as IC<sub>50</sub> values, representing the concentration of the compound required to inhibit 50% of the kinase activity. The primary target is hypothesized based on the common targets of quinoline-based inhibitors.

Target Kinase Family	Kinase	IC50 (nM)
Primary Target	EGFR (Epidermal Growth Factor Receptor)	15
Tyrosine Kinases	SRC (Proto-oncogene tyrosine-protein kinase Src)	250
ABL1 (Abelson murine leukemia viral oncogene homolog 1)	>10,000	
VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)	800	
PDGFR $\beta$ (Platelet-Derived Growth Factor Receptor Beta)	1,200	
Serine/Threonine Kinases	AKT1 (RAC-alpha serine/threonine-protein kinase)	>10,000
CDK2 (Cyclin-dependent kinase 2)	5,500	
ROCK1 (Rho-associated coiled-coil containing protein kinase 1)	>10,000	
PKA (Protein Kinase A)	>10,000	

## Experimental Protocols

The following protocols describe the methodologies used to generate the kinase inhibition data presented in this guide.

### Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

#### Materials:

- **6-Iodo-3-methylquinolin-4-amine**
- Recombinant human kinases (e.g., EGFR, SRC, ABL1, etc.)
- Substrate specific for each kinase
- ATP (Adenosine triphosphate)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Assay plates (384-well, white)
- Plate reader capable of measuring luminescence

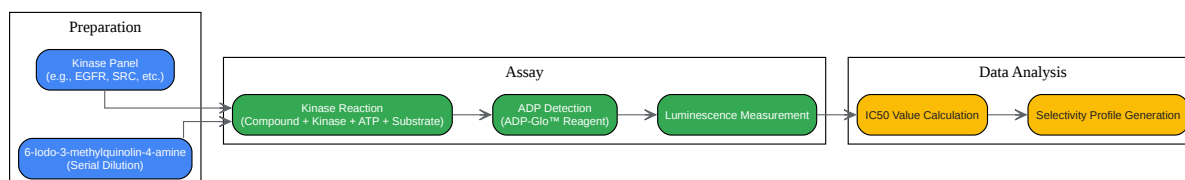
#### Procedure:

- **Compound Preparation:** Prepare a serial dilution of **6-Iodo-3-methylquinolin-4-amine** in DMSO, typically starting from 10 mM. Further dilute in the appropriate assay buffer.
- **Kinase Reaction:**
  - To each well of a 384-well plate, add 2.5 µL of the kinase solution.
  - Add 2.5 µL of the test compound at various concentrations.
  - Initiate the kinase reaction by adding 5 µL of a solution containing the kinase-specific substrate and ATP.
  - Incubate the plate at room temperature for 1 hour.
- **ADP Detection:**
  - Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
  - Incubate for 40 minutes at room temperature.

- Add 10  $\mu$ L of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal.
- Incubate for 30 minutes at room temperature.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition. Calculate the IC<sub>50</sub> values by fitting the data to a four-parameter logistic curve.

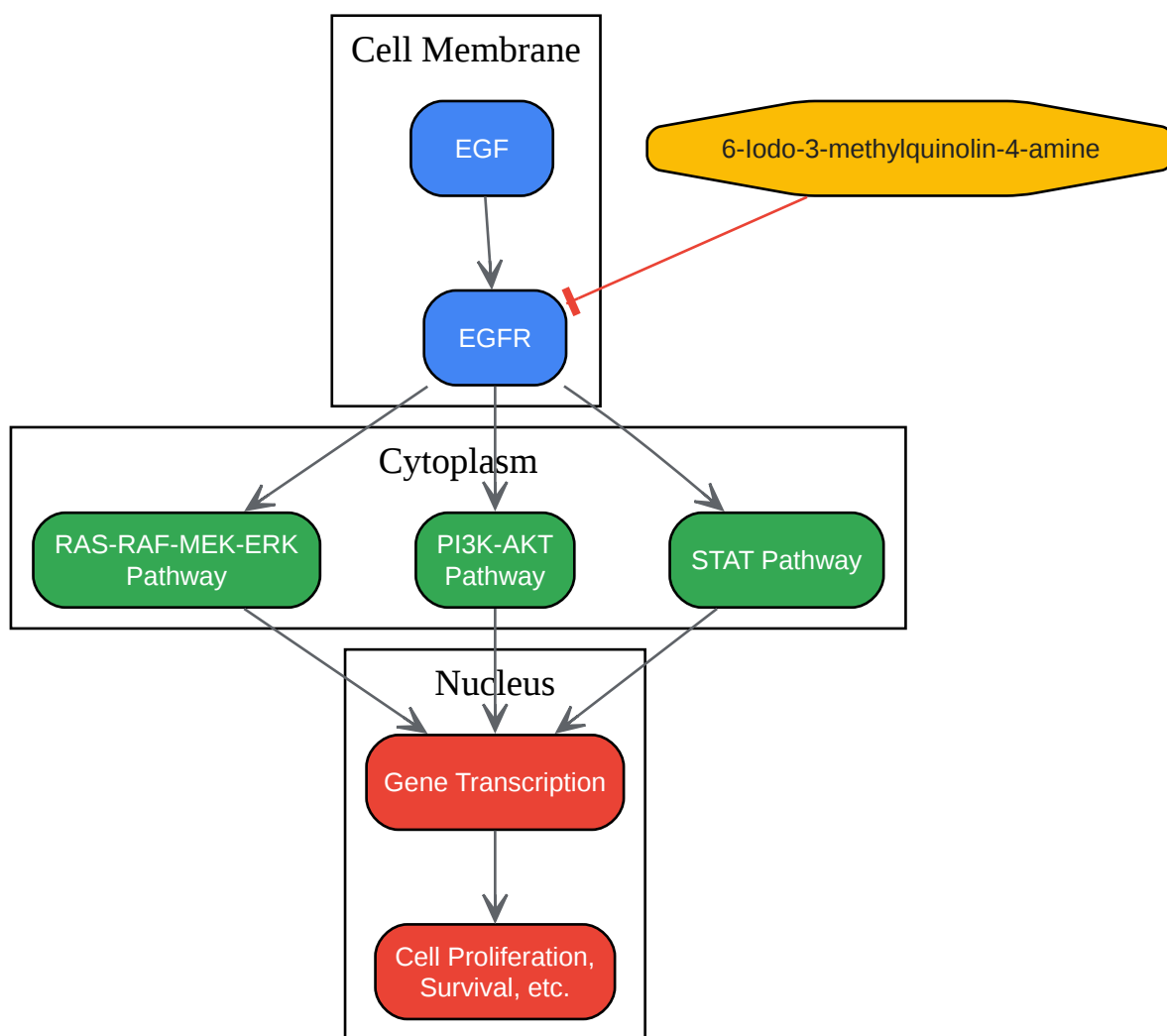
## Visualizations

The following diagrams illustrate the experimental workflow for assessing cross-reactivity and a hypothetical signaling pathway involving the primary target.



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Caption: Experimental workflow for kinase cross-reactivity profiling.



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Caption: Simplified EGFR signaling pathway and the inhibitory action of **6-Iodo-3-methylquinolin-4-amine**.

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## References

- 1. Buy 6-Iodo-3-methylquinolin-4-amine (EVT-11976819) [evitachem.com]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
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